N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide
Description
N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an oxazole ring, and a methoxyethylcarbamoyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-26-12-8-20-18(24)15-3-2-4-16(13-15)21-19(25)23-9-5-14(6-10-23)17-7-11-27-22-17/h2-4,7,11,13-14H,5-6,8-10,12H2,1H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSPEYZEDZJXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)C3=NOC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the oxazole ring, and the attachment of the methoxyethylcarbamoyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxazole Ring: This step may involve cyclization reactions using reagents such as carboxylic acids and amines.
Attachment of the Methoxyethylcarbamoyl Group: This can be done through carbamoylation reactions using reagents like methoxyethyl isocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-methoxyethylcarbamoyl)phenyl]-4-(1,2-oxazol-3-yl)piperidine-1-carboxamide: shares structural similarities with other piperidine and oxazole derivatives.
Similar Compounds: Piperidine derivatives, oxazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
